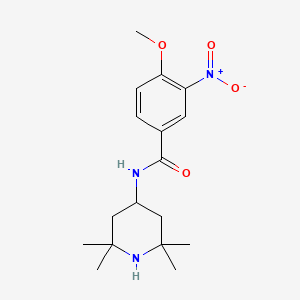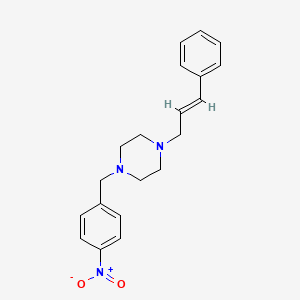![molecular formula C13H12N4OS B5733252 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic organic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique structure that makes it an interesting candidate for further exploration and study.
Wissenschaftliche Forschungsanwendungen
5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have antitumor activity and has been studied as a potential anticancer drug. It has also been investigated for its potential as an antiviral and antibacterial agent.
Wirkmechanismus
The mechanism of action of 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a selective anticancer agent. It has been shown to have low toxicity towards normal cells, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One potential direction is the development of new drugs based on this compound. Researchers could explore its potential as an anticancer, antiviral, or antibacterial agent. Another direction is the investigation of its mechanism of action. Further studies could help to elucidate the molecular pathways that are affected by this compound. Additionally, researchers could explore its potential as a therapeutic agent for other diseases, such as inflammation or neurodegenerative disorders.
Conclusion:
In conclusion, 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound with potential applications in various fields of scientific research. Its unique structure and biochemical properties make it an interesting candidate for further exploration and study. While there are still many questions to be answered about its mechanism of action and potential applications, the research on this compound has the potential to lead to the development of new drugs and therapies for a range of diseases.
Synthesemethoden
The synthesis of 5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various methods, including the reaction of 4-methylbenzenethiol with 5-bromo-1H-pyrimidin-2-one in the presence of a base and a copper catalyst. Another method involves the reaction of 4-methylbenzenethiol with 5-chloro-1H-pyrimidin-2-one in the presence of a base and a palladium catalyst. Both methods have been reported in the literature and have shown good yields.
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-2-4-11(5-3-9)19-7-10-6-12(18)17-13(16-10)14-8-15-17/h2-6,8H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDPZYMEJCERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

